

Regaloside B Bioactivity: A Comparative Analysis for Researchers

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Compound of Interest

Compound Name: Regaloside B

Cat. No.: B1588128

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This guide provides a statistical validation of **Regaloside B**'s bioactivity, offering a comparative analysis with other relevant phenylpropanoids. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions regarding the potential of **Regaloside B** in anti-inflammatory research.

Quantitative Bioactivity Data

The anti-inflammatory potential of **Regaloside B** and its analogs was evaluated by measuring the inhibition of key inflammatory mediators, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in tumor necrosis factor-alpha (TNF- α) stimulated human aortic smooth muscle cells (HASMCs). The results are summarized below.

Compound	Concentration	iNOS Expression (% of Control)	COX-2 Expression (% of Control)
Regaloside B	50 μ g/mL	26.2 \pm 0.63	98.9 \pm 4.99
1-O-trans-caffeoyl- β - d-glucopyranoside	50 μ g/mL	4.1 \pm 0.01	67.8 \pm 4.86
Regaloside A	50 μ g/mL	70.3 \pm 4.07	131.6 \pm 8.19

Data is expressed as mean \pm SEM (n=3).[\[1\]](#)

Experimental Protocols

Cell Culture and Treatment:

Human aortic smooth muscle cells (HASMCs) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂. For experimentation, HASMCs were pre-treated with the test compounds (**Regaloside B**, 1-O-trans-caffeoyl-β-d-glucopyranoside, or Regaloside A) at a concentration of 50 µg/mL for 2 hours. Following pre-treatment, the cells were stimulated with 10 ng/mL of tumor necrosis factor-alpha (TNF-α) for 12 hours to induce an inflammatory response.^[1]

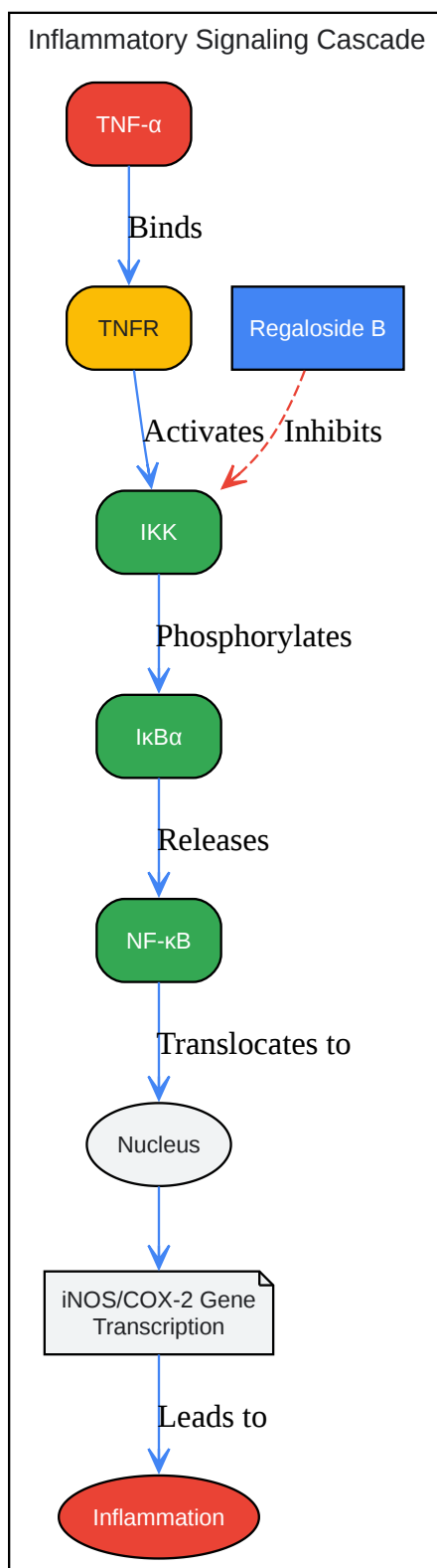
Western Blot Analysis for iNOS and COX-2 Expression:

After treatment, the total cellular proteins were extracted from the HASMCs. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

The membranes were blocked and then incubated with primary antibodies specific for iNOS and COX-2. After washing, the membranes were incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent. The intensity of the bands was quantified to determine the relative expression levels of iNOS and COX-2.^[1]

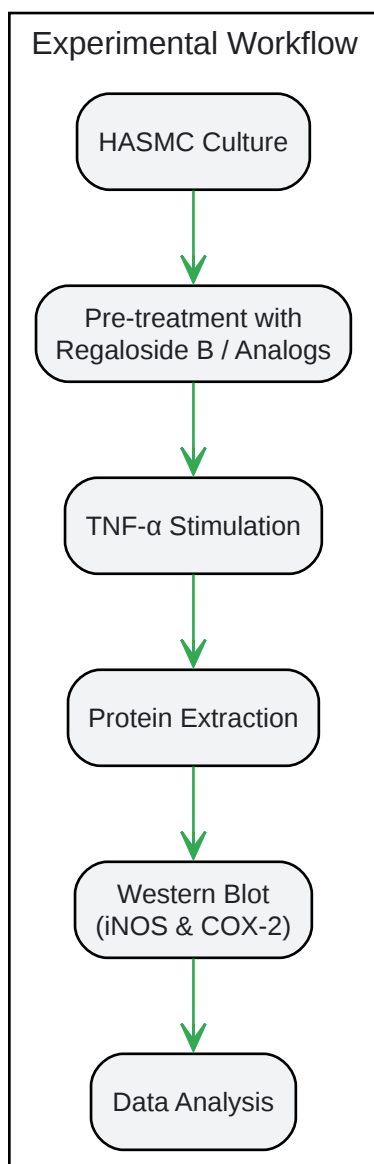
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the inflammatory signaling pathway targeted by **Regaloside B** and the general experimental workflow used to assess its bioactivity.



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Caption: TNF-α induced inflammatory pathway and the inhibitory action of **Regaloside B**.



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Caption: General workflow for evaluating the anti-inflammatory effects of test compounds.

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References

- 1. researchgate.net [researchgate.net]
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